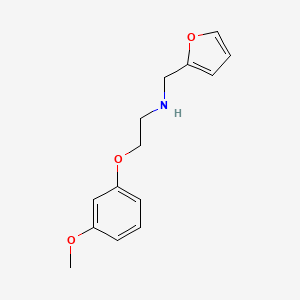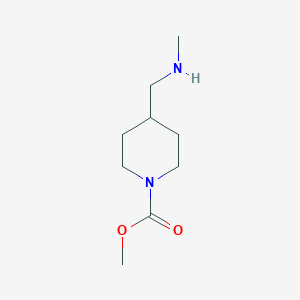![molecular formula C25H26N2O4S B7463583 3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide, commonly known as MPSPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the sulfonamide class of compounds and has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of MPSPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. MPSPB has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. In addition, MPSPB has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPSPB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPSPB has been shown to inhibit the growth and migration of cancer cells. MPSPB has also been shown to inhibit the production of inflammatory cytokines, which play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPSPB in lab experiments include its unique structure, which makes it a promising candidate for drug development. In addition, MPSPB has been shown to have anticancer and anti-inflammatory properties, which makes it a potential therapy for various diseases. However, the limitations of using MPSPB in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. In addition, the safety and toxicity of MPSPB have not been fully evaluated, which could limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of MPSPB. One direction is to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize its synthesis to achieve higher yields and purity. In addition, future studies could focus on evaluating the safety and toxicity of MPSPB in vivo. Overall, MPSPB is a promising compound with potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of MPSPB involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide in the presence of a base. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield MPSPB. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
MPSPB has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been evaluated for its ability to inhibit the growth of various cancer cell lines. In addition, MPSPB has been evaluated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-8-9-19(24(28)26-17-25(14-15-25)20-6-4-3-5-7-20)16-23(18)32(29,30)27-21-10-12-22(31-2)13-11-21/h3-13,16,27H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXLIYKPUSYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
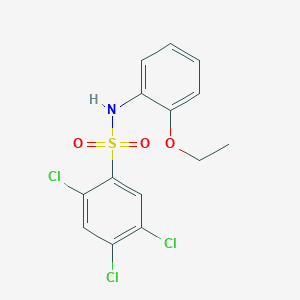
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
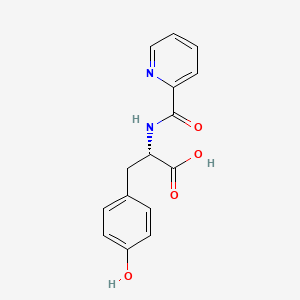
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
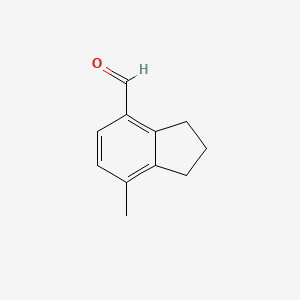
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
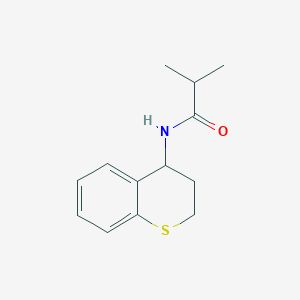
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
